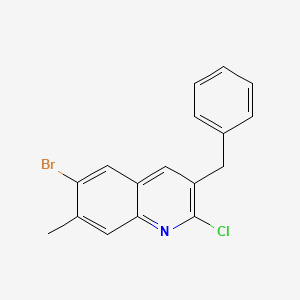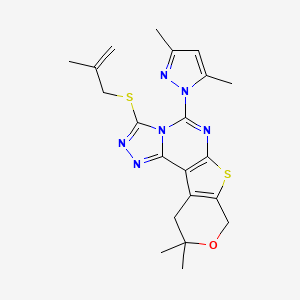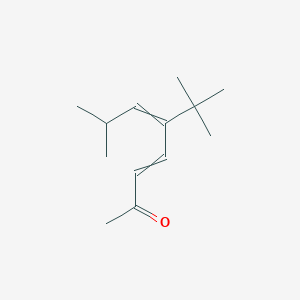![molecular formula C20H31NO B15171455 N-[4-(Benzyloxy)cyclohexyl]cycloheptanamine CAS No. 920280-73-5](/img/structure/B15171455.png)
N-[4-(Benzyloxy)cyclohexyl]cycloheptanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(Benzyloxy)cyclohexyl]cycloheptanamine is a chemical compound known for its unique structure and potential applications in various fields It is characterized by the presence of a benzyloxy group attached to a cyclohexyl ring, which is further connected to a cycloheptanamine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(Benzyloxy)cyclohexyl]cycloheptanamine typically involves multiple steps, starting with the preparation of the benzyloxycyclohexyl intermediate. One common method involves the reaction of cyclohexanol with benzyl chloride in the presence of a base to form benzyloxycyclohexane. This intermediate is then subjected to further reactions to introduce the cycloheptanamine group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature and pressure conditions, and efficient purification techniques to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
N-[4-(Benzyloxy)cyclohexyl]cycloheptanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
N-[4-(Benzyloxy)cyclohexyl]cycloheptanamine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-[4-(Benzyloxy)cyclohexyl]cycloheptanamine involves its interaction with specific molecular targets and pathways. The benzyloxy group may facilitate binding to certain receptors or enzymes, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-{4-[(Benzyloxy)methyl]cyclohexyl}cycloheptanamine
- N-[4-(Benzyloxy)cyclohexyl]cyclohexanamine
Uniqueness
N-[4-(Benzyloxy)cycloheptanamine] stands out due to its unique combination of a benzyloxy group and a cycloheptanamine moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
920280-73-5 |
|---|---|
Molekularformel |
C20H31NO |
Molekulargewicht |
301.5 g/mol |
IUPAC-Name |
N-(4-phenylmethoxycyclohexyl)cycloheptanamine |
InChI |
InChI=1S/C20H31NO/c1-2-7-11-18(10-6-1)21-19-12-14-20(15-13-19)22-16-17-8-4-3-5-9-17/h3-5,8-9,18-21H,1-2,6-7,10-16H2 |
InChI-Schlüssel |
GDRFEGCPAAWLOC-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCCC(CC1)NC2CCC(CC2)OCC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![3-Benzyl-6-bromo-2-[2-(2-ethoxyethoxy)ethoxy]quinoline](/img/structure/B15171416.png)

![Dimethyl (2'Z)-1-butyl-3-ethyl-2'-(phenylimino)-1,3-dihydro-2'H-spiro[benzimidazole-2,3'-thiophene]-4',5'-dicarboxylate](/img/structure/B15171424.png)





![1H-Imidazo[2,1-b]purine, 1-methyl-4-(1-pyrrolidinyl)-](/img/structure/B15171450.png)

